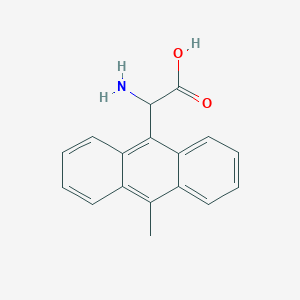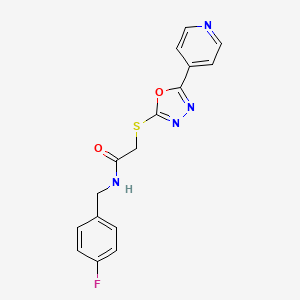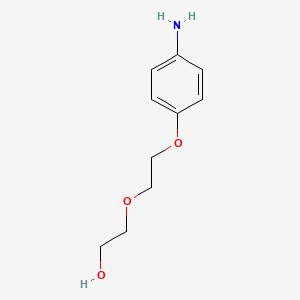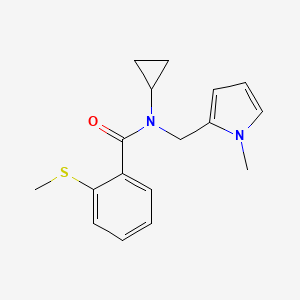
2-Amino-2-(10-methylanthracen-9-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(10-methylanthracen-9-yl)acetic acid is an organic compound that features an anthracene moiety substituted with a methyl group and an amino acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(10-methylanthracen-9-yl)acetic acid typically involves the following steps:
Anthracene Derivative Preparation: The starting material, 10-methylanthracene, can be synthesized through Friedel-Crafts alkylation of anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amino Acid Introduction: The amino acid moiety can be introduced via a Mannich reaction, where 10-methylanthracene is reacted with formaldehyde and a primary amine (e.g., glycine) under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(10-methylanthracen-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-2-(10-methylanthracen-9-yl)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It can be explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2-Amino-2-(10-methylanthracen-9-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The anthracene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(9-anthracenyl)acetic acid: Similar structure but without the methyl substitution.
2-Amino-2-(10-phenylanthracen-9-yl)acetic acid: Features a phenyl group instead of a methyl group.
Uniqueness
2-Amino-2-(10-methylanthracen-9-yl)acetic acid is unique due to the presence of the methyl group on the anthracene moiety, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-2-(10-methylanthracen-9-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-11-6-2-4-8-13(11)15(16(18)17(19)20)14-9-5-3-7-12(10)14/h2-9,16H,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXRSARWHMFKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)


![Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2799387.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2799388.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2799391.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2799392.png)

![6-[(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2799396.png)
![3,6-dichloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2799398.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2799399.png)


